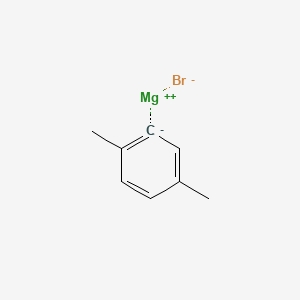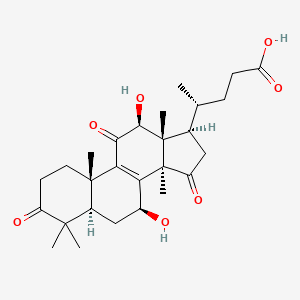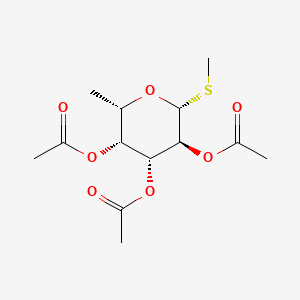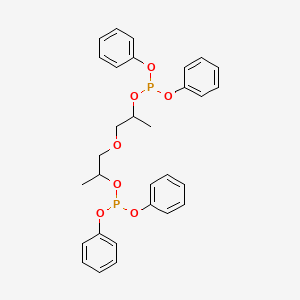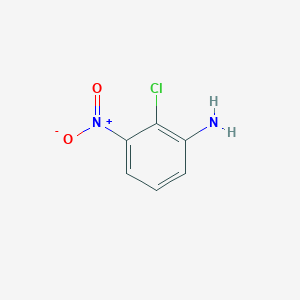![molecular formula C15H19NO2 B1591172 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one CAS No. 927978-38-9](/img/structure/B1591172.png)
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one
Overview
Description
6,7-Dimethylspiro[chroman-2,4’-piperidin]-4-one , also known as spirochromanone , is a heterocyclic compound. Its structure features a spirocyclic arrangement, where a chroman ring and a piperidine ring share a common carbon atom. The spirochromanone scaffold exhibits interesting pharmacological properties and has been a subject of scientific investigation.
2.
Synthesis Analysis
The synthesis of spirochromanones involves various strategies. One common approach is the cyclization of suitable precursors. For instance, the reaction of a chromanone with an appropriate piperidine derivative can lead to the formation of spirochromanones. Researchers have explored both intramolecular and intermolecular reactions to access diverse spirochromanone derivatives.
3.
Molecular Structure Analysis
The molecular structure of 6,7-dimethylspiro[chroman-2,4’-piperidin]-4-one consists of:
- A chroman ring (a six-membered ring containing an oxygen atom) fused with a piperidine ring (a six-membered ring containing a nitrogen atom).
- Two methyl groups at positions 6 and 7 on the chroman ring.
- A ketone functional group (C=O) at the spirocyclic carbon.
4.
Chemical Reactions Analysis
Spirochromanones participate in various chemical reactions, including:
- Hydrogenation : Reduction of the ketone group to form the corresponding alcohol.
- Cyclization : Formation of the spirocyclic ring system.
- Cycloaddition : Reactions leading to bridged structures.
- Annulation : Incorporation of additional rings.
- Amination : Introduction of amino groups.
5.
Physical And Chemical Properties Analysis
- Melting Point : The melting point of spirochromanones can vary based on substituents but typically falls within a certain range.
- Solubility : Spirochromanones are generally soluble in organic solvents.
- Stability : Stability under different conditions (light, heat, etc.) is crucial for practical applications.
7.
Safety And Hazards
- Toxicity : Assessing the toxicity profile is essential for drug development.
- Handling Precautions : Researchers should follow safety guidelines when working with spirochromanones.
8.
Future Directions
- Drug Development : Explore spirochromanones as potential drug candidates.
- Structure-Activity Relationship (SAR) : Investigate how structural modifications impact biological activity.
- Green Synthesis : Develop environmentally friendly methods for spirochromanone synthesis.
properties
IUPAC Name |
6,7-dimethylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10-7-12-13(17)9-15(3-5-16-6-4-15)18-14(12)8-11(10)2/h7-8,16H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBKSHFOGCLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3(CCNCC3)CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586464 | |
| Record name | 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one | |
CAS RN |
927978-38-9 | |
| Record name | 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)
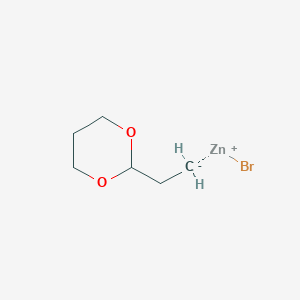
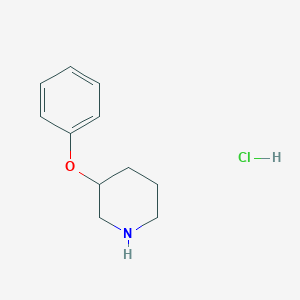
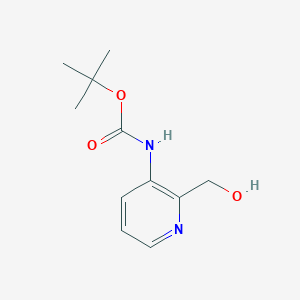
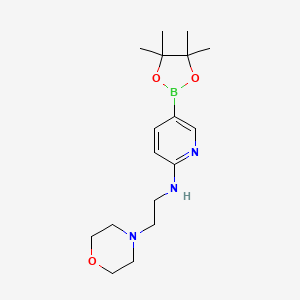
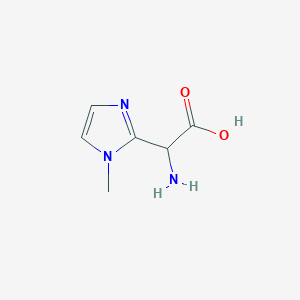
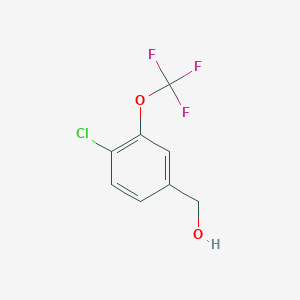

![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
